6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene
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Overview
Description
6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene is a heterocyclic compound that combines the structural features of oxazepine and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with chloroacetyl chloride, followed by cyclization with an appropriate reagent to form the oxazepine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to modify the oxazepine ring or to reduce any nitro groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized compounds .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a scaffold for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene is not well-understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the specific pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure that serves as a core for many biologically active compounds.
Oxazepine: Another heterocyclic compound with a similar ring structure but lacking the benzimidazole moiety.
Imidazole: A five-membered ring structure that is also found in many biologically active molecules.
Uniqueness
6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene is unique due to its combination of the oxazepine and benzimidazole rings, which may confer distinct chemical and biological properties. This dual-ring structure could potentially enhance its binding affinity to specific molecular targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
4-chloro-1,3,4,5-tetrahydro-[1,4]oxazepino[4,3-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-8-5-14-10-4-2-1-3-9(10)13-11(14)7-15-6-8/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOJFMIBZNCVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC2=NC3=CC=CC=C3N21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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